molecular formula C21H26N4O4 B14420350 L-Phenylalaninamide, L-tyrosyl-D-alanyl- CAS No. 80475-47-4

L-Phenylalaninamide, L-tyrosyl-D-alanyl-

Cat. No.: B14420350
CAS No.: 80475-47-4
M. Wt: 398.5 g/mol
InChI Key: LOMBFONOWDRHJW-BVGQSLNGSA-N
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Description

L-Phenylalaninamide, L-tyrosyl-D-alanyl- is a tripeptide derivative with the sequence Tyr-D-Ala-Phe-NH₂. Its structure includes:

  • L-Tyrosine (aromatic side chain with a hydroxyl group),
  • D-Alanine (a D-configured aliphatic amino acid),
  • L-Phenylalaninamide (an L-phenylalanine derivative with a C-terminal amide group).

This compound exhibits unique stereochemical and functional properties due to the presence of D-alanine and the C-terminal amide.

Properties

CAS No.

80475-47-4

Molecular Formula

C21H26N4O4

Molecular Weight

398.5 g/mol

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide

InChI

InChI=1S/C21H26N4O4/c1-13(24-21(29)17(22)11-15-7-9-16(26)10-8-15)20(28)25-18(19(23)27)12-14-5-3-2-4-6-14/h2-10,13,17-18,26H,11-12,22H2,1H3,(H2,23,27)(H,24,29)(H,25,28)/t13-,17+,18+/m1/s1

InChI Key

LOMBFONOWDRHJW-BVGQSLNGSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-tyrosyl-D-alanyl- typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the precise control of the sequence and composition of the peptide chain. The process generally includes:

    Activation of Amino Acids: The amino acids are activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acids are coupled to a growing peptide chain anchored to a solid resin.

    Deprotection: Protective groups on the amino acids are removed to allow for subsequent coupling reactions.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of L-Phenylalaninamide, L-tyrosyl-D-alanyl- may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-tyrosyl-D-alanyl- can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group in the tyrosine residue can be oxidized to form quinones.

    Reduction: The amide bonds can be reduced to amines under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Conditions involving halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone, while reduction of the amide bonds can yield primary amines.

Scientific Research Applications

L-Phenylalaninamide, L-tyrosyl-D-alanyl- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide bond formation and cleavage.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential as a therapeutic agent in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-tyrosyl-D-alanyl- involves

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares L-Phenylalaninamide, L-tyrosyl-D-alanyl- with key analogues:

Compound Structure Molecular Weight Key Features
L-Phenylalaninamide, L-tyrosyl-D-alanyl- Tyr-D-Ala-Phe-NH₂ ~407.4 g/mol D-Ala confers resistance to proteases; C-terminal amide enhances stability .
L-Alaninamide, L-tyrosyl-D-arginyl-L-phenylalanyl-3-amino- Tyr-D-Arg-Phe-A2pr-NH₂ 770.88 g/mol Contains D-arginine and a 3-aminoproline residue; increased cationic character.
D-Arg-2',6'-Dmt-Lys-Phe-NH₂ triacetate D-Arg-(2,6-diMeTyr)-Lys-Phe-NH₂ ~901.09 g/mol Methylated tyrosine improves lipophilicity; used in mitochondrial targeting.
Tyrosyl-tryptophyl-alanyl-tryptophyl-phenylalaninamide Tyr-Trp-Ala-Trp-Phe-NH₂ 770.88 g/mol Aromatic Trp residues enhance fluorescence and receptor binding affinity.

Reactivity and Enzymatic Specificity

Key Research Findings

Enzyme Specificity

Studies show that the enzyme responsible for peptide synthesis under specific conditions discriminates against L-phenylalaninamide as an acceptor molecule, favoring methyl esters instead. This highlights the critical role of the C-terminal functional group in enzyme-substrate recognition .

Pharmacological Potential

  • Derivatives with methylated tyrosine (e.g., 2',6'-dimethyl-L-tyrosine) exhibit enhanced metabolic stability and tissue penetration .
  • Compounds incorporating tryptophan (e.g., Tyr-Trp-Ala-Trp-Phe-NH₂) show promise in receptor-binding studies due to their aromatic stacking interactions .

Data Tables

Table 1: Structural Comparison of Selected Analogues

Feature L-Tyrosyl-D-Alanyl-L-Phe-NH₂ L-Tyrosyl-D-Arg-L-Phe-A2pr-NH₂ D-Arg-(2,6-diMeTyr)-Lys-Phe-NH₂
Amino Acid Sequence Tyr-D-Ala-Phe Tyr-D-Arg-Phe-A2pr D-Arg-(2,6-diMeTyr)-Lys-Phe
Modifications C-terminal amide 3-Aminoproline residue Methylated tyrosine, triacetate salt
Molecular Weight ~407.4 g/mol 770.88 g/mol ~901.09 g/mol
Key Application Enzyme specificity studies Structural biology Mitochondrial drug delivery

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